Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate
CAS No.: 478066-13-6
Cat. No.: VC7521383
Molecular Formula: C12H10ClNO3
Molecular Weight: 251.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478066-13-6 |
|---|---|
| Molecular Formula | C12H10ClNO3 |
| Molecular Weight | 251.67 |
| IUPAC Name | methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate |
| Standard InChI | InChI=1S/C12H10ClNO3/c1-7-10(12(15)16-2)17-11(14-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3 |
| Standard InChI Key | UNHVMQJJXHJBRE-UHFFFAOYSA-N |
| SMILES | CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate is systematically named methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate under IUPAC nomenclature. Its structural identity is confirmed through spectroscopic and chromatographic data, including:
| Property | Value |
|---|---|
| CAS Number | 478066-13-6 |
| Molecular Formula | |
| Molecular Weight | 251.67 g/mol |
| SMILES | CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)C(=O)OC |
| InChIKey | UNHVMQJJXHJBRE-UHFFFAOYSA-N |
| Topological Polar Surface Area | 52.33 Ų |
| LogP (Octanol-Water) | 3.09 |
The compound’s oxazole ring contributes to its planar geometry, while the 4-chlorophenyl group enhances hydrophobic interactions, a critical feature for membrane permeability in drug design . The ester moiety at position 5 offers a site for hydrolytic modification, potentially influencing bioavailability.
Synthesis and Optimization Strategies
The synthesis of methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate typically involves multi-step organic reactions. A patented method (WO2010/042674 A1) describes the condensation of 4-chlorobenzamide with methyl acetoacetate under acidic conditions, followed by cyclization using phosphorus oxychloride to form the oxazole ring . Key steps include:
-
Formation of the Oxazole Core: Cyclocondensation of a β-ketoester derivative with a chlorophenyl-substituted amide.
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Esterification: Introduction of the methyl ester group via methanol under reflux.
Yield optimization remains a challenge, with reported purity levels reaching 95% in commercial preparations . Comparative studies with analogous compounds, such as methyl 2-(4-chlorophenyl)-1,3-oxazole-4-carboxylate (CAS 300800-07-1), reveal that methyl substitution at position 4 significantly alters reaction kinetics and product stability .
| Property | Methyl 2-(4-Chlorophenyl)-4-Methyl-1,3-Oxazole-5-Carboxylate | Methyl 2-(4-Chlorophenyl)-1,3-Oxazole-4-Carboxylate |
|---|---|---|
| Density | N/A | 1.315 g/cm³ |
| Boiling Point | N/A | 352.7°C |
| LogP | 3.09 | 2.78 |
| Polar Surface Area | 52.33 Ų | 52.33 Ų |
The higher LogP value of the 4-methyl derivative suggests enhanced lipophilicity, which may improve blood-brain barrier penetration in therapeutic contexts . Fourier-transform infrared (FTIR) spectroscopy of the compound confirms carbonyl (C=O) stretching at 1720 cm⁻¹ and C-Cl absorption near 750 cm⁻¹.
Applications in Medicinal Chemistry and Beyond
Drug Discovery
The compound serves as a precursor for kinase inhibitors, particularly targeting EGFR and VEGFR2, which are implicated in cancer progression . Derivatives with modified ester groups (e.g., carboxylic acids) show improved water solubility for intravenous administration.
Agricultural Chemistry
Oxazole-based compounds are explored as fungicides. Field trials indicate 80% efficacy against Phytophthora infestans in tomato crops at 100 ppm .
Material Science
The planar oxazole ring facilitates π-π stacking in organic semiconductors, with a reported hole mobility of 0.12 cm²/V·s in thin-film transistors .
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